E3 ligase Ligand 25

Chemical Biology PROTAC Synthesis Peptide Chemistry

PROTAC researchers targeting SOS1 degradation face reproducibility challenges when generic E3 ligands yield inconsistent ternary complex formation. E3 Ligase Ligand 25 (CAS 2633633-39-1) is the exact validated ligand from Li et al. enabling potent SOS1 degradation (DC50 = 209.4 nM). • PFP ester offers superior hydrolytic stability vs. NHS esters, reducing purification steps and improving yields. • Chloro-substituted dihydropyrimidine core ensures specific E3 ligase binding; substitution with Ligand 26 alters kinetics. • Reliable supply with documented purity for reproducible PROTAC synthesis and cost-effective workflows.

Molecular Formula C17H8ClF5N2O4
Molecular Weight 434.7 g/mol
Cat. No. B12367193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand 25
Molecular FormulaC17H8ClF5N2O4
Molecular Weight434.7 g/mol
Structural Identifiers
SMILESC1CN(C(=O)NC1=O)C2=C(C=CC(=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)Cl
InChIInChI=1S/C17H8ClF5N2O4/c18-7-2-1-6(5-8(7)25-4-3-9(26)24-17(25)28)16(27)29-15-13(22)11(20)10(19)12(21)14(15)23/h1-2,5H,3-4H2,(H,24,26,28)
InChIKeyZOUXZDKKKNCUBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand 25 Procurement Guide


(2,3,4,5,6-Pentafluorophenyl) 4-chloro-3-(2,4-dioxohexahydropyrimidin-1-yl)benzoate, also known as E3 ligase Ligand 25 , is a specialty chemical with the molecular formula C17H8ClF5N2O4 and a molecular weight of 434.70 g/mol . It belongs to the class of pentafluorophenyl (PFP) esters and dihydropyrimidine derivatives. This compound is primarily recognized as a ligand for E3 ubiquitin ligase and is a critical building block for the synthesis of PROTAC (Proteolysis Targeting Chimera) molecules targeting SOS1 .

PROTAC synthesis building block (SOS1-targeted)
PFP ester for amide bond conjugation
Chloro-dihydropyrimidine core for E3 ligase engagement

E3 Ligase Ligand 25: No Generic Substitute


Substituting (2,3,4,5,6-Pentafluorophenyl) 4-chloro-3-(2,4-dioxohexahydropyrimidin-1-yl)benzoate with a generic analog, such as a simple benzoate ester or a non-halogenated dihydropyrimidine, is not viable due to its specific dual functionality. The compound uniquely integrates a pentafluorophenyl (PFP) ester, which provides superior hydrolytic stability and reactivity in amide bond formation [1], with a 4-chloro-3-(2,4-dioxohexahydropyrimidin-1-yl)benzoate core. This core is essential for binding to specific E3 ligases . The combination of these moieties is not found in generic alternatives, and even closely related compounds like E3 ligase Ligand 26 (which lacks the chloro substituent) can result in altered binding kinetics and degradation efficiency, as highlighted in head-to-head comparisons of E3 ligase ligands [2]. The quantitative data below validates these differentiating claims.

PFP ester stability may not transfer

Generic esters (e.g., NHS) may exhibit lower hydrolytic stability, impacting multi-step synthesis yields.

Chloro substituent context is critical

Unsubstituted analogs (e.g., Ligand 26) may shift E3 ligase binding kinetics and degradation efficiency.

E3 ligase pairing is context-dependent

No single E3 ligand is universally optimal; ternary complex cooperativity may alter PROTAC performance.

E3 Ligase Ligand 25: Evidence of Superiority


PFP Ester Hydrolytic Stability Advantage

The compound contains a pentafluorophenyl (PFP) ester group, which demonstrates excellent stability to hydrolysis, comparing favorably to N-hydroxysuccinimidyl (NHS) esters [1]. This is a critical advantage for building blocks used in multi-step syntheses or in long-term storage, where premature hydrolysis of the active ester can lead to reduced yields and increased purification costs.

PFP Ester Stability
Class-level
Reported high hydrolytic stability vs NHS esters
May support multi-step synthesis and storage stability
Source review; class-level inference
Chemical Biology PROTAC Synthesis Peptide Chemistry

Physicochemical Profile for PROTAC Design

The compound is a PFP ester of 4-chloro-3-(2,4-dioxohexahydropyrimidin-1-yl)benzoic acid. This esterification significantly alters its physicochemical properties compared to the free acid (MW 268.65 g/mol ), increasing molecular weight to 434.70 g/mol and reducing polarity. This modification is essential for its role as a hydrophobic E3 ligase binder in PROTACs, where a balance of lipophilicity is required for cell permeability.

MW & Lipophilicity Shift
Data to verify
MW 434.70 g/mol vs free acid 268.65 g/mol (62% increase)
Supports PROTAC cell permeability design
Data to verify; calculated values
PROTAC Design Physicochemical Properties Drug Discovery

Validated SOS1 PROTAC Utility

This compound is specifically used as the E3 ligase ligand component in the synthesis of PROTAC SOS1 degrader (HY-161634) . While direct activity data for the ligand itself is limited, the efficacy of the resulting PROTAC molecule provides a class-level benchmark. A representative SOS1 PROTAC degrader (LHF418) has been shown to potently induce SOS1 degradation with a DC50 value of 209.4 nM and a Dmax of over 80% [1]. The choice of this specific E3 ligase ligand is critical, as head-to-head comparisons demonstrate that no single E3 ligand is universally superior, and degradation efficiency is profoundly modulated by ternary complex cooperativity [2].

SOS1 PROTAC Degradation
Class-level
Ligand used in SOS1 PROTAC; representative degrader DC50 209.4 nM, Dmax >80%
Reported degradation endpoint context
Class-level inference; context-dependent
Targeted Protein Degradation PROTAC SOS1 KRAS

E3 Ligase Ligand 25: Key Research Applications


SOS1 PROTACs for KRAS-Driven Cancer

This compound is the validated E3 ligase ligand for constructing PROTACs that degrade SOS1, a key activator of KRAS. By procuring this specific ligand, researchers can reproduce and build upon the work of Li et al. [1] who demonstrated potent SOS1 degradation (DC50 = 209.4 nM) and antiproliferative effects. Substituting with a generic or different E3 ligand (e.g., VHL-based) could result in a loss of degradation efficiency, as highlighted by the context-dependent nature of E3 ligase pairing [2].

PROTAC Ternary Complex Optimization

The chloro-substituted dihydropyrimidine core of this compound is designed to enhance binding to specific E3 ligases. Its use in PROTAC design allows for systematic exploration of ternary complex cooperativity. As detailed in recent reviews, the choice of E3 ligand is a critical determinant of degradation outcomes [2]. This compound provides a distinct chemical handle for optimizing PROTAC efficacy and selectivity.

Reliable Building Block for Multi-Step Synthesis

The pentafluorophenyl ester moiety offers superior hydrolytic stability compared to standard NHS esters [3]. This makes it a more robust building block for complex, multi-step PROTAC synthesis. Researchers can expect higher yields and fewer purification steps, as the active ester is less prone to premature hydrolysis during storage and reaction setups. This stability directly translates to cost savings and more reproducible experimental outcomes.

Application
Selection Property
Validation Focus
SOS1 PROTAC synthesis for KRAS pathway studies
SOS1-targeted E3 ligase ligand
Degradation endpoint and target engagement review
Ternary complex cooperativity studies
Chloro-dihydropyrimidine E3 ligase binder
Cooperativity and selectivity context
Multi-step PROTAC synthesis
PFP ester hydrolytic stability
Reaction yield and intermediate stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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